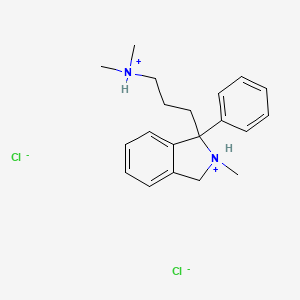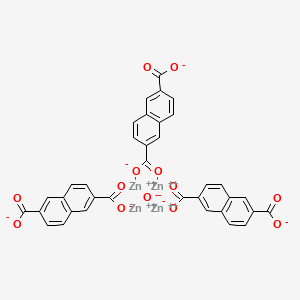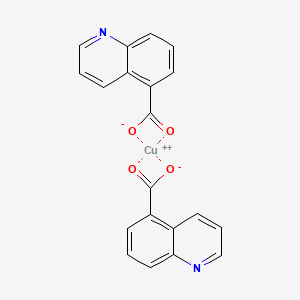
Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea is a chemical compound with the molecular formula C13H26N4OS4 and a molecular weight of 382.632 g/mol . This compound is known for its unique structure, which includes both carbamic acid and urea moieties, linked through diethyldithio groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea typically involves the reaction of diethyldithiocarbamic acid with 1,3-bis(mercaptomethyl)urea under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the diester linkage. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiols and amines.
Substitution: The diethyldithio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamic acid and urea functionalities into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its reactivity with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but different substituents, leading to variations in reactivity and applications.
Carbamodithioic acid, diethyl-, carbonylbis(iminomethylene) ester: This compound shares the carbamic acid and diethyldithio groups but has a different linkage, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of carbamic acid and urea moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
13575-60-5 |
|---|---|
Molekularformel |
C13H26N4OS4 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
(diethylcarbamothioylsulfanylmethylcarbamoylamino)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H26N4OS4/c1-5-16(6-2)12(19)21-9-14-11(18)15-10-22-13(20)17(7-3)8-4/h5-10H2,1-4H3,(H2,14,15,18) |
InChI-Schlüssel |
SKCIXVXNJSASNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SCNC(=O)NCSC(=S)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


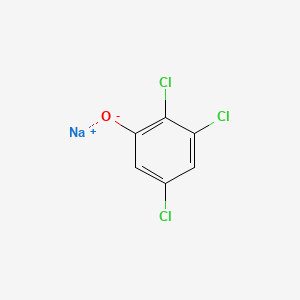
![(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15342167.png)
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)

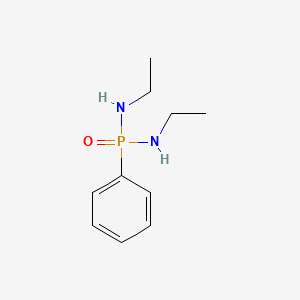
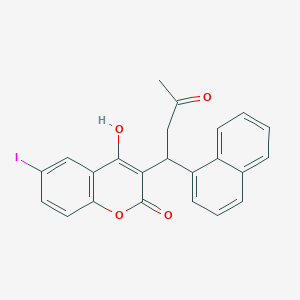
![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)
![(E)-10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid](/img/structure/B15342206.png)
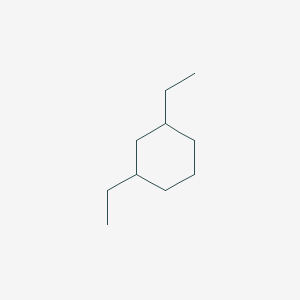
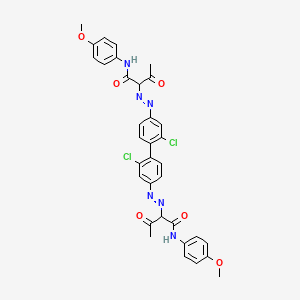
![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)
